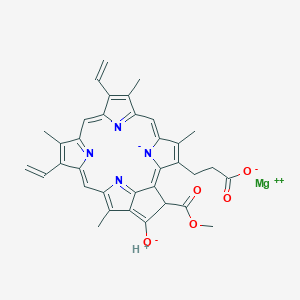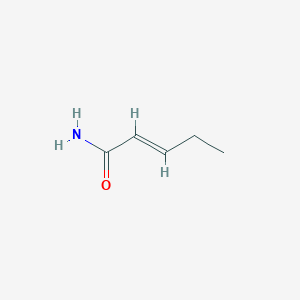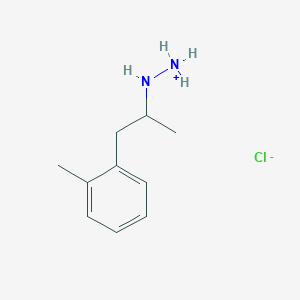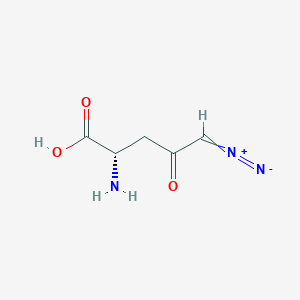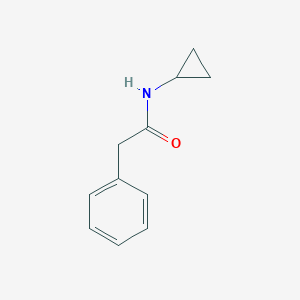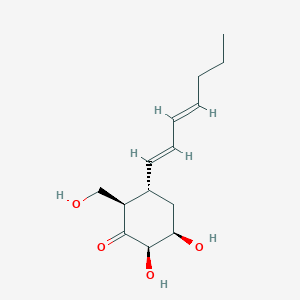
Palitantin
Overview
Description
Mechanism of Action
Target of Action
Palitantin, also known as (+)-Palitantin, is a metabolite of the fungus Penicillium frequentans . Its primary target is the protozoan parasite Leishmania brasiliensis . This parasite is responsible for causing Leishmaniasis, a disease that affects millions of people worldwide.
Mode of Action
The exact mode of action of this compound on Leishmania brasiliensisIt is known to have an antiprotozoal effect against this parasite . This suggests that this compound may interfere with essential biological processes of the parasite, leading to its death or inhibition of growth.
Biochemical Pathways
The biosynthesis of this compound has been studied using various labeled precursors . It was found that no aromatic intermediates are involved in the generation of the six-membered carbocyclic ring of this compound . This indicates that this compound might be involved in non-aromatic biochemical pathways.
Result of Action
The result of this compound’s action is the inhibition of the growth of Leishmania brasiliensis . This antiprotozoal effect suggests that this compound could potentially be used in the treatment of Leishmaniasis.
Biochemical Analysis
Biochemical Properties
The biosynthesis of Palitantin involves the incorporation of sodium [1,2-13 C 2]-, [2-2 H 3]-, [2-13 C,2-2 H 3]-, and [1-13 C,1-18 O 2]-acetate as simple precursors . The nature of these interactions suggests that this compound may interact with a variety of enzymes and proteins within the cell.
Molecular Mechanism
Its biosynthesis from specific acetate precursors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its biosynthesis suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to its biosynthesis from acetate precursors . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Palitantin can be synthesized through the biosynthesis pathway in fungi. The biosynthesis involves the incorporation of labeled acetates such as sodium [1,2-13C2]-, [2-2H3]-, [2-13C,2-2H3]-, and [1-13C,1-18O2]-acetate . The process does not involve aromatic intermediates and results in the formation of a six-membered carbocyclic ring . Industrial production methods typically involve the cultivation of fungi like Aspergillus fumigatiaffinis on solid rice media, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Palitantin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include sodium acetate and labeled acetates . The major products formed from these reactions are derivatives of this compound, such as O-methyl fulvic acid and O-methyl anhydrofulvic acid .
Scientific Research Applications
Palitantin has several scientific research applications:
Comparison with Similar Compounds
Palitantin is similar to other polyketide metabolites such as patulin, citrinin, and arthrographol . it is unique in its specific antibacterial activity and its biosynthesis pathway, which does not involve aromatic intermediates . Other similar compounds include isoversiol F, decumbenone D, and 1,3-di-O-methyl-norsolorinic acid .
Properties
IUPAC Name |
(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXQBRZHHNMER-XZQMCIKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161262, DTXSID601017488 | |
| Record name | Palitantin, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palitantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15265-28-8, 140224-89-1 | |
| Record name | Palitantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palitantin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palitantin, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palitantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALITANTIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PALITANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
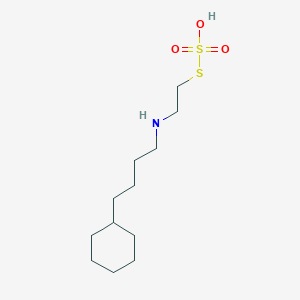
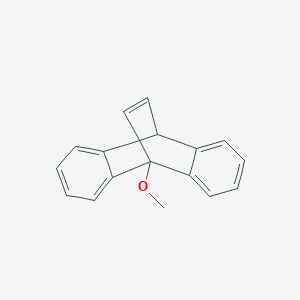
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
